molecular formula C9H15I B6241948 1-tert-butyl-3-iodobicyclo[1.1.1]pentane CAS No. 197914-22-0

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

Katalognummer B6241948
CAS-Nummer: 197914-22-0
Molekulargewicht: 250.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-tert-butyl-3-iodobicyclo[1.1.1]pentane, also known as Tibociclib, is a chemical compound that has gained significant interest in scientific research due to its potential as a selective CDK2 inhibitor. CDK2 is a protein that plays a crucial role in cell cycle regulation, and its inhibition has shown promise in cancer treatment. In

Wirkmechanismus

1-tert-butyl-3-iodobicyclo[1.1.1]pentane works by selectively inhibiting the activity of CDK2, which is a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane prevents the progression of cells through the cell cycle, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that 1-tert-butyl-3-iodobicyclo[1.1.1]pentane inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been shown to sensitize cancer cells to chemotherapy, leading to increased efficacy of chemotherapy.

Vorteile Und Einschränkungen Für Laborexperimente

1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments, including its high selectivity for CDK2 and its ability to inhibit the growth of various cancer cell lines. However, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane also has some limitations, including its relatively low potency and its potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the research and development of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane. One potential direction is the optimization of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane's potency and selectivity for CDK2. Another direction is the investigation of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane's efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, the development of new drug delivery systems for 1-tert-butyl-3-iodobicyclo[1.1.1]pentane could potentially improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane is a chemical compound that has gained significant interest in scientific research due to its potential as a selective CDK2 inhibitor. 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has shown promising results in inhibiting the growth of various cancer cell lines, inducing cell cycle arrest and apoptosis, and sensitizing cancer cells to chemotherapy. While 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has several advantages for lab experiments, there are also some limitations. However, with further research and development, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has the potential to become an effective cancer treatment.

Synthesemethoden

The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane involves the reaction between 1-tert-butyl-3-iodocyclobutane and lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The reaction yields 1-tert-butyl-3-lithiocyclobutane, which is then reacted with 1,3-dibromopropane to obtain 1-tert-butyl-3-iodobicyclo[1.1.1]pentane.

Wissenschaftliche Forschungsanwendungen

1-tert-butyl-3-iodobicyclo[1.1.1]pentane has been extensively studied for its potential as a selective CDK2 inhibitor. In vitro studies have shown that 1-tert-butyl-3-iodobicyclo[1.1.1]pentane inhibits CDK2 activity with an IC50 value of 0.008 μM. Moreover, 1-tert-butyl-3-iodobicyclo[1.1.1]pentane has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of 1-tert-butyl-3-iodobicyclo[1.1.1]pentane can be achieved through a multistep reaction pathway involving the conversion of readily available starting materials.", "Starting Materials": [ "Cyclopropane", "tert-Butyl chloride", "Sodium iodide", "Sodium bicarbonate", "Acetone", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Cyclopropane is reacted with tert-butyl chloride in the presence of sodium iodide to form 1-tert-butylcyclopropane.", "Step 2: 1-tert-butylcyclopropane is treated with sodium bicarbonate and iodine to form 1-tert-butyl-3-iodocyclopropane.", "Step 3: 1-tert-butyl-3-iodocyclopropane is reacted with acetone in the presence of hydrochloric acid to form 1-tert-butyl-3-iodobutan-2-one.", "Step 4: 1-tert-butyl-3-iodobutan-2-one is reduced with sodium borohydride to form 1-tert-butyl-3-iodobutane.", "Step 5: 1-tert-butyl-3-iodobutane is reacted with sodium hydroxide to form 1-tert-butyl-3-iodobicyclo[1.1.1]pentane." ] }

CAS-Nummer

197914-22-0

Produktname

1-tert-butyl-3-iodobicyclo[1.1.1]pentane

Molekularformel

C9H15I

Molekulargewicht

250.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.